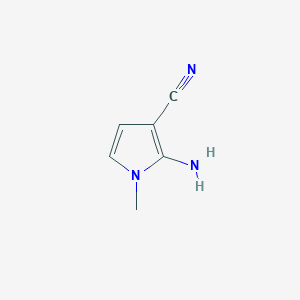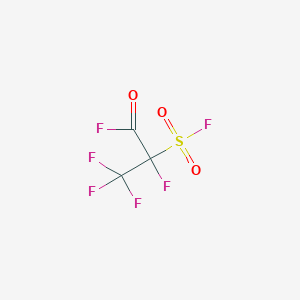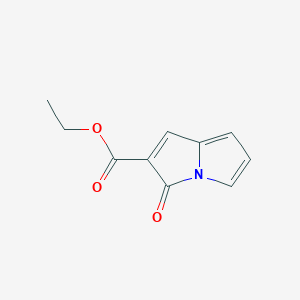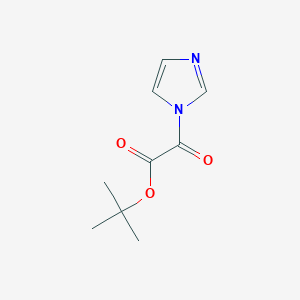![molecular formula C14H19N3 B3357806 3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile CAS No. 75426-49-2](/img/structure/B3357806.png)
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile
Overview
Description
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C14H19N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 4-methylphenyl group attached to the piperazine ring and a propanenitrile group.
Preparation Methods
The synthesis of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-methylphenylpiperazine with a suitable nitrile compound. One common method is the reaction of 4-methylphenylpiperazine with acrylonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as hydroxyl or amino groups using appropriate reagents and conditions.
Scientific Research Applications
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and affecting neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, perception, and behavior. The exact molecular pathways involved depend on the specific receptors and neurotransmitters targeted by the compound .
Comparison with Similar Compounds
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile can be compared with other similar compounds, such as:
4-Methylpiperazine: A simpler derivative of piperazine with a methyl group attached to the nitrogen atom.
4-(4-Methylphenyl)piperazine: A compound with a similar structure but lacking the propanenitrile group.
3-(4-Methylpiperazin-1-yl)propanoic acid: A compound with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its combination of the 4-methylphenyl and propanenitrile groups, which confer specific chemical and biological properties that are distinct from those of its analogs .
Properties
IUPAC Name |
3-[4-(4-methylphenyl)piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-13-3-5-14(6-4-13)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUARVANAKBQHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293074 | |
| Record name | 3-[4-(4-methylphenyl)piperazin-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75426-49-2 | |
| Record name | NSC87115 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(4-methylphenyl)piperazin-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


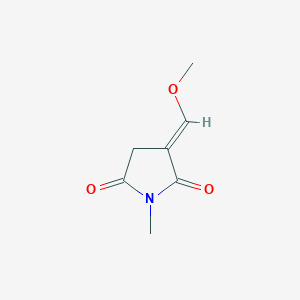

![Ethyl 4-[3-(2-hydroxyethyl)imidazolidin-1-yl]benzoate](/img/structure/B3357733.png)
![4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one](/img/structure/B3357753.png)
![3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3357761.png)

![6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3357780.png)
![2-Methylfuro[2,3-b]pyridine](/img/structure/B3357787.png)
